Mocpac

Description

BenchChem offers high-quality Mocpac suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mocpac including the price, delivery time, and more detailed information at info@benchchem.com.

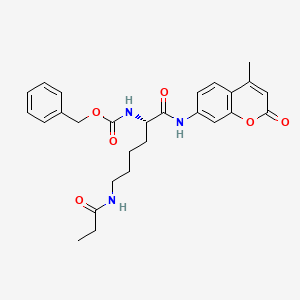

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O6/c1-3-24(31)28-14-8-7-11-22(30-27(34)35-17-19-9-5-4-6-10-19)26(33)29-20-12-13-21-18(2)15-25(32)36-23(21)16-20/h4-6,9-10,12-13,15-16,22H,3,7-8,11,14,17H2,1-2H3,(H,28,31)(H,29,33)(H,30,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDGUJKFQRJHJM-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NCCCC[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462150 | |

| Record name | MOCPAC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787549-26-2 | |

| Record name | Phenylmethyl N-[(1S)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]-5-[(1-oxopropyl)amino]pentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=787549-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MOCPAC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

MOPAC: A Technical Guide to a Versatile Semi-Empirical Quantum Chemistry Tool for Researchers

An in-depth exploration of the MOPAC software, its core functionalities, and its applications in computational chemistry, drug discovery, and materials science.

The Molecular Orbital PACkage (MOPAC) is a robust and widely-used semi-empirical quantum chemistry software package that has been a mainstay in computational chemistry for decades.[1][2][3] Developed with the non-theoretician in mind, MOPAC provides a user-friendly platform for studying a wide range of chemical phenomena, from molecular structures and reactions to the properties of solid-state materials.[2] Its speed and efficiency, derived from its semi-empirical approach, make it an invaluable tool for researchers, particularly in fields like drug development and materials science where rapid screening and analysis of large numbers of molecules are essential.[4]

This technical guide provides a comprehensive overview of MOPAC's core functionalities, methodologies, and applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of semi-empirical quantum chemistry in their work.

The Theoretical Core: Semi-Empirical Quantum Mechanics

MOPAC's computational efficiency stems from its use of semi-empirical quantum chemistry methods. These methods are based on the foundational principles of quantum mechanics, specifically the Hartree-Fock formalism, but introduce approximations and parameters derived from experimental data to simplify the complex calculations involved in solving the Schrödinger equation. This approach significantly reduces computational cost compared to more rigorous ab initio methods, allowing for the study of larger and more complex molecular systems.

MOPAC implements a range of semi-empirical Hamiltonians, each with its own set of parameters and level of accuracy. These include the well-established MNDO, AM1, and PM3 methods, as well as the more recent and generally more accurate PM6 and PM7 methods. The choice of method often depends on the specific system and properties being investigated.

Core Functionalities and Key Features

MOPAC offers a diverse suite of computational tools for molecular modeling and analysis. The default behavior of the program is to take a molecular geometry from an input file and perform a local optimization to minimize the molecule's heat of formation. However, its capabilities extend far beyond this basic function.

Key functionalities include:

-

Geometry Optimization: Finding the most stable three-dimensional arrangement of atoms in a molecule.

-

Transition State Optimization: Locating the high-energy transition state structures that connect reactants and products, crucial for studying reaction mechanisms.

-

Vibrational Analysis: Calculating the vibrational frequencies of a molecule, which can be used to characterize stationary points as minima or transition states and to predict infrared spectra.

-

Calculation of Thermodynamic Properties: Determining key thermodynamic quantities such as heat of formation, enthalpy, and entropy.

MOZYME: A Linear-Scaling Algorithm for Macromolecules

A standout feature of MOPAC is the MOZYME algorithm, a linear-scaling method that dramatically reduces the computational time required for calculations on large molecules like proteins and enzymes. Unlike traditional methods that scale with the cube of the number of atoms, MOZYME's computational cost increases linearly, making it feasible to study systems containing thousands of atoms. This capability is particularly valuable in drug development for modeling protein-ligand interactions and enzyme catalysis.

COSMO: Modeling Solvation Effects

The Conductor-like Screening Model (COSMO) is another critical feature, allowing for the simulation of molecules in a solvent environment. COSMO is an implicit solvation model that represents the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and provides a reasonable approximation of the effects of solvation on molecular structure and properties. The accuracy of COSMO can be further enhanced through reparameterization for specific semi-empirical methods like PM6 and PM7.

Data Presentation: Accuracy of MOPAC Methods

The choice of semi-empirical method can significantly impact the accuracy of the results. The following tables summarize the average unsigned errors for various properties calculated using the PM6 and PM7 methods, providing a basis for method selection.

| Property | PM7 Average Unsigned Error | PM6-D3H4 Average Unsigned Error | Number of Data Points |

| Standard Heats of Formation (kcal/mol) | 8.52 | 10.39 | 3145 |

| Bond Lengths (Å) | 0.084 | 0.081 | 2561 |

| Dipole Moments (Debye) | 0.81 | 0.53 | 302 |

| Ionization Potential (eV) | 0.55 | 0.50 | 380 |

Table 1: Comparison of Average Unsigned Errors for PM7 and PM6-D3H4 for a broad range of molecules.

| Property | PM7 Average Unsigned Error | PM6 Average Unsigned Error | Number of Data Points |

| Heats of Formation of Solids (kcal/mol) | 15.1 | 91.8 | - |

| Heats of Formation of Organic Solids (kcal/mol) | 6.3 | 11.4 | - |

Table 2: Comparison of Average Unsigned Errors in Heats of Formation for Solids using PM7 and PM6.

Experimental Protocols: Applying MOPAC in Research

This section provides detailed methodologies for common applications of MOPAC in chemistry and drug discovery.

Protocol 1: Calculation of Reaction Energy - Isomerization of Chorismate to Prephenate

This protocol outlines the steps to calculate the heat of reaction for the isomerization of chorismate to prephenate, a key step in the shikimate pathway.

1. Molecular Structure Preparation:

-

Generate 3D structures of both chorismate and prephenate using a molecular builder and save them as .mol files.

2. Geometry Optimization of Reactant (Chorismate):

-

Create a MOPAC input file (chorismate.mop) with the following content:

-

Run the MOPAC calculation from the command line: mopac chorismate.mop

-

The optimized geometry and calculated heat of formation will be in the output file (chorismate.out).

3. Geometry Optimization of Product (Prephenate):

-

Create a MOPAC input file (prephenate.mop) with the following content:

-

Run the MOPAC calculation: mopac prephenate.mop

-

The optimized geometry and calculated heat of formation will be in the output file (prephenate.out).

4. Calculation of Reaction Energy:

-

Extract the final "HEAT OF FORMATION" from both chorismate.out and prephenate.out.

-

Calculate the heat of reaction (ΔH_reaction) using the formula: ΔH_reaction = (Heat of Formation of Prephenate) - (Heat of Formation of Chorismate)

Protocol 2: Ligand Energy Minimization for Molecular Docking

In molecular docking studies, it is crucial to have a low-energy conformation of the ligand. MOPAC can be used for this energy minimization step.

1. Initial Ligand Structure:

-

Obtain the 3D structure of the ligand of interest, for example, from a database or by sketching it in a molecular editor.

2. MOPAC Input for Energy Minimization:

-

Create a MOPAC input file (ligand.mop) for the ligand. The AM1 method is often used for this purpose. The PRECISE keyword can be added to tighten the convergence criteria.

3. Running the Calculation:

-

Execute the MOPAC calculation: mopac ligand.mop

4. Using the Optimized Structure:

-

The optimized Cartesian coordinates from the ligand.out file can then be used as input for molecular docking software.

Protocol 3: Calculating Protein-Ligand Interaction Energy

MOPAC can be used to estimate the interaction energy between a protein and a ligand.

1. Geometry Optimization of the Protein-Ligand Complex:

-

Prepare a PDB file of the protein-ligand complex.

-

Create a MOPAC input file (complex.mop) using the MOZYME keyword for large protein systems and the EPS=78.4 keyword to simulate an aqueous environment.

-

Run the geometry optimization and note the final "HEAT OF FORMATION" from the complex.out file.

2. Geometry Optimization of the Separated Protein and Ligand:

-

In the optimized complex geometry, translate the ligand to a large distance (e.g., 100 Å) from the protein.

-

Create a new MOPAC input file (separated.mop) with this modified geometry and the same keywords.

-

Run the geometry optimization and note the final "HEAT OF FORMATION" from the separated.out file.

3. Calculation of Interaction Energy:

-

The interaction energy is the difference between the heat of formation of the complex and the separated components: Interaction Energy = ΔHf(complex) - ΔHf(separated)

Mandatory Visualization: Workflows and Logical Relationships

The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and logical relationships in MOPAC.

References

MOPAC Semi-Empirical Quantum Chemistry Methods: An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the MOPAC (Molecular Orbital PACkage) suite of semi-empirical quantum chemistry methods. Tailored for researchers, scientists, and professionals in the field of drug development, this document delves into the core theoretical underpinnings, practical applications, and performance of widely used MOPAC Hamiltonians such as PM7, AM1, and MNDO. Through detailed explanations, structured data comparisons, and practical experimental protocols, this guide aims to equip the reader with the knowledge to effectively leverage MOPAC in their research and development workflows. Special emphasis is placed on applications relevant to drug discovery, including geometry optimization, transition state analysis, and the calculation of molecular properties critical for understanding drug action and metabolism.

Introduction to MOPAC and Semi-Empirical Methods

MOPAC is a well-established computational chemistry software package that utilizes semi-empirical quantum mechanical methods to study the electronic structure and properties of molecular systems.[1][2] These methods are based on the foundational principles of quantum mechanics but employ a set of approximations and parameters derived from experimental data to simplify the complex calculations involved in ab initio methods.[3] This approach strikes a balance between computational cost and accuracy, making it particularly suitable for the study of large molecules, such as drug candidates and biological systems, where ab initio calculations would be computationally prohibitive.[4]

The core of MOPAC's methodologies lies in the Neglect of Diatomic Differential Overlap (NDDO) approximation.[3] This approximation simplifies the calculation of two-electron integrals, which are the most computationally intensive part of Hartree-Fock theory. By neglecting certain types of integrals, the NDDO-based methods significantly reduce calculation time while retaining a reasonable level of accuracy for many chemical properties of interest.

The evolution of MOPAC has seen the development of a hierarchy of methods, each building upon and refining its predecessors. This progression has been driven by the continuous effort to improve the accuracy of predictions for a wider range of chemical systems and properties.

Core Semi-Empirical Methods in MOPAC

MOPAC offers a variety of semi-empirical Hamiltonians, each with its own set of parameters and, consequently, its own strengths and weaknesses. The choice of method is crucial and depends on the specific system and properties being investigated.

-

MNDO (Modified Neglect of Diatomic Overlap): Developed by Michael Dewar's group, MNDO was a significant improvement over earlier methods. However, it is known to have limitations, particularly in describing hydrogen bonds and hypervalent molecules.

-

AM1 (Austin Model 1): An evolution of MNDO, AM1 introduced modifications to the core-core repulsion function to improve the description of hydrogen bonds. It has been widely used for a variety of applications.

-

PM3 (Parametric Method 3): PM3 is a re-parameterization of AM1 where the parameters were derived in a more automated fashion. It often provides better results than AM1 for certain classes of molecules but can also exhibit its own set of inaccuracies.

-

PM6 (Parametric Method 6): PM6 represents a significant advancement with a more extensive and careful parameterization for a larger number of elements. It generally offers improved accuracy for heats of formation and geometries compared to its predecessors.

-

PM7 (Parametric Method 7): As one of the most recent developments, PM7 was designed to provide better performance for non-covalent interactions, which are critical in drug-receptor binding and other biological processes. It also includes improvements for solid-state calculations.

Performance and Accuracy of MOPAC Methods

The utility of any computational method hinges on its accuracy. The performance of MOPAC's semi-empirical methods has been extensively benchmarked against experimental data and high-level ab initio calculations. The following tables summarize the average unsigned errors for key molecular properties for some of the most common MOPAC Hamiltonians.

Table 1: Average Unsigned Errors in Heats of Formation (kcal/mol)

| Method | All Elements (all data) | Number of Compounds |

| PM7 | 8.52 | 3145 |

| PM6-D3H4 | 10.39 | 3145 |

| PM6 | 8.01 | ~7600 |

| PM3 | 18.20 | ~7600 |

| AM1 | 22.86 | ~7600 |

Data sourced from MOPAC documentation.

Table 2: Average Unsigned Errors in Bond Lengths (Å)

| Method | All Elements (all data) | Number of Compounds |

| PM7 | 0.084 | 2561 |

| PM6-D3H4 | 0.081 | 2561 |

| PM6 | 0.091 | ~7600 |

| PM3 | 0.104 | ~7600 |

| AM1 | 0.130 | ~7600 |

Data sourced from MOPAC documentation.

Table 3: Average Unsigned Errors in Bond Angles (Degrees)

| Method | Average Unsigned Error |

| PM6 | 7.86 |

| PM3 | 8.50 |

| AM1 | 8.77 |

Data sourced from MOPAC documentation.

Table 4: Average Unsigned Errors in Dipole Moments (Debye)

| Method | All Elements (all data) | Number of Compounds |

| PM7 | 0.81 | 302 |

| PM6-D3H4 | 0.53 | 302 |

| PM6 | 0.85 | ~7600 |

| PM3 | 0.72 | ~7600 |

| AM1 | 0.67 | ~7600 |

Data sourced from MOPAC documentation.

These tables highlight the general trend of improving accuracy with more recent methods, although the performance can vary depending on the specific property and the set of molecules being considered. For instance, while PM7 generally shows good performance for heats of formation, PM6-D3H4 can be more accurate for dipole moments.

Experimental Protocols: MOPAC in Action

A typical MOPAC calculation involves creating a simple text-based input file that specifies the molecular geometry, the desired calculation type (keywords), and the semi-empirical method to be used. The program then performs the calculation and generates an output file containing the results.

Protocol 1: Geometry Optimization of a Drug-like Molecule

Geometry optimization is one of the most common tasks performed with MOPAC, aiming to find the lowest energy conformation of a molecule.

Objective: To obtain the optimized geometry and heat of formation of Ibuprofen.

Methodology:

-

Obtain Initial Coordinates: The initial 3D coordinates of Ibuprofen can be obtained from a molecular builder or a database like PubChem.

-

Create MOPAC Input File (ibuprofen_opt.mop):

-

PM7 : Specifies the use of the PM7 Hamiltonian.

-

PRECISE : Increases the convergence criteria for a more accurate optimization.

-

XYZ : Indicates that the geometry is provided in Cartesian coordinates.

-

-

Run MOPAC: Execute the MOPAC program with the input file.

-

Analyze Output: The output file (ibuprofen_opt.out) will contain the final optimized coordinates, the heat of formation, and other calculated properties.

Protocol 2: Transition State Search for an Enzymatic Reaction Step

MOPAC can be used to locate transition states, which is crucial for understanding reaction mechanisms, such as those involved in drug metabolism.

Objective: To find the transition state for a hypothetical hydride transfer reaction.

Methodology:

-

Define Reactant and Product Geometries: Create separate MOPAC input files for the reactant and product structures.

-

Initial Transition State Guess: A reasonable initial guess for the transition state geometry is often an interpolation between the reactant and product structures.

-

Create MOPAC Input File for Transition State Search:

-

SADDLE : This keyword invokes the saddle point search algorithm to locate a transition state.

-

T=3600 : Sets a time limit for the calculation (e.g., 3600 seconds).

-

-

Frequency Calculation: After a potential transition state is found, a frequency calculation must be performed to confirm it is a true transition state (i.e., has exactly one imaginary frequency).

-

FORCE : Requests a force calculation to compute vibrational frequencies.

-

1SCF : Performs a single SCF calculation without geometry optimization.

-

Protocol 3: Electrostatic Potential (ESP) Map Calculation

ESP maps are valuable for understanding how a ligand might interact with a biological target, as they visualize the charge distribution of a molecule.

Objective: To calculate and visualize the electrostatic potential map of a ligand.

Methodology:

-

Optimized Geometry: Start with the optimized geometry of the ligand from a previous MOPAC calculation.

-

Create MOPAC Input File for ESP Calculation:

-

ESP : Keyword to initiate the electrostatic potential calculation.

-

1SCF : Performs a single point energy calculation on the provided geometry.

-

-

Visualize the ESP: The output of the ESP calculation can be processed by various visualization software to generate a 3D map of the electrostatic potential, often colored to indicate positive (electrophilic) and negative (nucleophilic) regions.

Applications of MOPAC in Drug Development

The speed and reasonable accuracy of MOPAC's semi-empirical methods make them valuable tools in various stages of the drug discovery and development pipeline.

-

Lead Optimization: MOPAC can be used to rapidly explore the conformational space of lead compounds and their analogs, helping to understand structure-activity relationships (SAR). By calculating properties like heats of formation and dipole moments for a series of compounds, researchers can build QSAR models to predict the activity of new, unsynthesized molecules.

-

Prediction of Metabolism: Understanding how a drug candidate is metabolized is crucial for its safety and efficacy. MOPAC can be employed to study the reaction mechanisms of metabolic transformations, such as those catalyzed by Cytochrome P450 enzymes. By calculating the activation energies for different potential metabolic pathways, it is possible to predict the most likely sites of metabolism on a drug molecule.

-

Refining Protein-Ligand Docking Poses: While molecular docking is a powerful tool for predicting the binding mode of a ligand to a protein, the scoring functions can sometimes be inaccurate. MOPAC can be used to perform a geometry optimization of the ligand within the binding pocket of the protein (often with the protein atoms held fixed) to refine the binding pose and obtain a more accurate estimate of the binding energy.

-

pKa Prediction: The ionization state of a drug molecule (its pKa) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. MOPAC, in conjunction with a continuum solvation model, can be used to predict the pKa of ionizable groups in a drug candidate.

Conclusion

MOPAC provides a powerful and computationally efficient platform for molecular modeling that is highly relevant to the field of drug development. Its suite of semi-empirical methods allows for the rapid calculation of a wide range of molecular properties for systems that are often too large for more rigorous ab initio methods. While it is essential to be aware of the inherent approximations and potential inaccuracies of these methods, when used appropriately and with a clear understanding of their limitations, MOPAC can be an invaluable tool for guiding medicinal chemistry efforts, from lead discovery and optimization to the prediction of metabolic fate and other critical ADME properties. As computational power continues to increase and semi-empirical methods are further refined, the role of MOPAC and similar software in accelerating the drug development process is set to expand even further.

References

MOPAC: A Technical Guide for Computational Chemistry in Research and Drug Development

An In-depth Whitepaper on the Core Principles, Applications, and Methodologies of the Molecular Orbital Package (MOPAC)

Introduction

In the landscape of computational chemistry, semi-empirical quantum mechanics methods occupy a crucial niche, balancing the rigor of ab initio calculations with the speed required for the study of large molecular systems. MOPAC (Molecular Orbital PACkage) stands as one of the most established and widely utilized software suites in this domain.[1] Developed initially in the research group of Michael Dewar, MOPAC has undergone continuous development, evolving into a powerful tool for researchers, scientists, and drug development professionals.[1] This guide provides a comprehensive technical overview of MOPAC's core functionalities, its theoretical underpinnings, and practical applications, with a focus on methodologies relevant to contemporary research and drug discovery.

MOPAC's utility stems from its implementation of various semi-empirical Hamiltonians, which are approximations to the exact electronic Hamiltonian of a molecule.[2] These methods, such as AM1, PM3, PM6, and PM7, are parameterized against experimental data to deliver rapid and reasonably accurate predictions of molecular properties.[2] This efficiency allows for the exploration of large chemical spaces, making MOPAC an invaluable asset in fields like drug design, materials science, and reaction mechanism studies.

This document will delve into the key features of MOPAC, provide detailed protocols for performing essential calculations, present a quantitative comparison of its core methods, and illustrate critical workflows through logical diagrams.

Core Functionalities of MOPAC

MOPAC offers a versatile suite of computational tools designed to investigate a wide array of chemical phenomena. Its core functionalities are accessible through a command-line interface, where calculations are directed by specific keywords in an input file.[3] MOPAC can also be integrated with various graphical user interfaces (GUIs) for more intuitive operation.[4]

The primary capabilities of MOPAC include:

-

Geometry Optimization: The most frequent application of MOPAC is to find the minimum energy conformation of a molecule.[1] This is achieved by calculating the forces on each atom and iteratively adjusting the geometry to minimize the heat of formation.

-

Transition State Searching: MOPAC provides routines for locating transition state structures, which are crucial for understanding reaction mechanisms and calculating activation energies.[2]

-

Vibrational Frequency Analysis: Following a geometry optimization, a frequency calculation can be performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict infrared (IR) spectra.[5]

-

Thermodynamic Properties: From the vibrational analysis, MOPAC can calculate various thermodynamic quantities such as entropy, heat capacity, and zero-point energy.[6]

-

Reaction Path Analysis: The Intrinsic Reaction Coordinate (IRC) method allows for the mapping of the reaction pathway connecting a transition state to its corresponding reactants and products.[7]

-

Solvation Effects: The Conductor-like Screening Model (COSMO) is implemented in MOPAC to approximate the effect of a solvent on a molecule's properties.[8]

-

Large Molecule Calculations (MOZYME): For very large systems like proteins and polymers, MOPAC includes the MOZYME solver, which employs a linear-scaling algorithm to significantly reduce computational cost.[9]

-

Electronic Properties: MOPAC can compute a range of electronic properties, including ionization potentials, electron affinities, dipole moments, and molecular orbitals.[10]

Data Presentation: Performance of MOPAC Hamiltonians

The accuracy of MOPAC calculations is intrinsically linked to the choice of the semi-empirical Hamiltonian. Over the years, several Hamiltonians have been developed, each with its own set of parameters and performance characteristics. The selection of an appropriate Hamiltonian is critical for obtaining reliable results. Below is a summary of the performance of the most common Hamiltonians for various properties.

| Hamiltonian | Average Unsigned Error in Heat of Formation (kcal/mol) | Average Unsigned Error in Bond Lengths (Å) | Average Unsigned Error in Bond Angles (°) | Average Unsigned Error in Dipole Moments (Debye) | Average Unsigned Error in Ionization Potentials (eV) |

| MNDO | 26.6 | 0.045 | 4.0 | 0.43 | 0.65 |

| AM1 | 22.86 | 0.130 | - | - | - |

| PM3 | 18.20 | 0.104 | - | - | - |

| PM6 | 8.01 | 0.091 | 7.9 | 0.82 | 0.50 |

| PM7 | 12.03 | 0.098 | - | 1.08 | 0.55 |

Experimental Protocols

This section provides detailed methodologies for performing key types of calculations in MOPAC. The protocols are presented with example input file snippets to illustrate the use of essential keywords.

Geometry Optimization

Objective: To find the lowest energy conformation of a molecule.

Methodology:

-

Prepare the Input File: Create a text file (e.g., molecule.mop) containing the molecular geometry and calculation keywords. The geometry can be specified in Cartesian or internal coordinates.[3]

-

Specify Keywords: The first line of the input file contains the keywords that control the calculation. For a standard geometry optimization, no specific optimization keyword is needed as it is the default task. However, you must specify the desired semi-empirical Hamiltonian.[16]

-

Run MOPAC: Execute the MOPAC program, providing the input file as an argument.

-

Analyze the Output: The primary output file (e.g., molecule.out) will contain the final optimized geometry, the heat of formation, and other calculated properties. The archive file (e.g., molecule.arc) contains a summary of the final results, including the optimized coordinates.

Example Input (water_opt.mop):

In this example, PM7 specifies the Hamiltonian. The numbers 1 following the geometric parameters indicate that they are to be optimized.

Transition State Searching

Objective: To locate the saddle point on the potential energy surface corresponding to a chemical reaction's transition state.

Methodology:

-

Construct an Initial Guess: Provide a starting geometry that is a reasonable approximation of the transition state structure.

-

Specify Keywords: Use the TS keyword to instruct MOPAC to search for a transition state. The Eigenvector Following (EF) routine is often used in conjunction with TS.[17]

-

Run the Calculation: Execute MOPAC with the prepared input file.

-

Verify the Transition State: A true transition state should have exactly one imaginary frequency in a subsequent vibrational analysis. Perform a FORCE calculation to confirm this.[18]

Example Input (ts_search.mop):

Vibrational Frequency Analysis

Objective: To calculate the vibrational frequencies of a molecule, typically after a geometry optimization or transition state search.

Methodology:

-

Use an Optimized Geometry: Start with the optimized coordinates from a previous calculation.

-

Specify the FORCE Keyword: Add the FORCE keyword to the input file to request a vibrational frequency calculation.[3]

-

Run MOPAC: Execute the calculation.

-

Analyze the Frequencies: The output file will list the calculated vibrational frequencies. For a stable molecule, all frequencies should be real (positive). For a transition state, there should be one imaginary frequency.[5]

Example Input (water_freq.mop):

Reaction Path Following (IRC)

Objective: To trace the reaction path from a transition state down to the reactants and products.

Methodology:

-

Start from a Transition State: The calculation must begin with the geometry of a confirmed transition state.

-

Perform a FORCE Calculation: An initial FORCE calculation is required to determine the normal mode corresponding to the imaginary frequency.[2]

-

Specify IRC Keyword: Use the IRC keyword to initiate the Intrinsic Reaction Coordinate calculation. IRC=1 and IRC=-1 will follow the path in the forward and reverse directions, respectively.[19]

-

Analyze the Reaction Path: The output will provide the geometries and energies of points along the reaction path.

Example Input (reaction_path.mop):

Solvation Effects with COSMO

Objective: To include the influence of a solvent on the molecular properties.

Methodology:

-

Specify COSMO Keywords: Add the EPS= keyword to the input file, where is the dielectric constant of the solvent. For water, this is typically 78.4.[8]

-

Optional Keywords: The RSOLV= keyword can be used to define the solvent radius.[20]

-

Run the Calculation: The COSMO model will be applied during the specified calculation (e.g., geometry optimization).

Example Input (solvated_molecule.mop):

Large Molecule Calculations with MOZYME

Objective: To perform calculations on very large systems, such as proteins, that are computationally expensive with standard methods.

Methodology:

-

Use the MOZYME Keyword: Include the MOZYME keyword in the input file.[21]

-

Prepare the Input Geometry: For proteins, it is common to start from a PDB file. MOPAC has tools to process PDB files and add hydrogen atoms.[4]

-

Run the Calculation: The MOZYME solver will be used for the electronic structure calculations.

-

Limitations: Be aware that MOZYME is primarily for closed-shell systems and may not be suitable for all types of calculations, such as those involving radicals or excited states.[21]

Example Input (protein_opt.mop):

Mandatory Visualization

General MOPAC Workflow

The following diagram illustrates the general workflow for a typical MOPAC calculation, from input file preparation to the analysis of results.

Reaction Mechanism Analysis Workflow

This diagram outlines the steps involved in studying a chemical reaction mechanism using MOPAC, from identifying stationary points to mapping the reaction pathway.

MOPAC in QSAR Workflow for Drug Development

This diagram illustrates how MOPAC can be integrated into a Quantitative Structure-Activity Relationship (QSAR) workflow for drug design.

Conclusion

MOPAC remains a cornerstone of computational chemistry, offering a powerful and efficient platform for the study of molecular systems. Its array of semi-empirical methods provides a valuable compromise between computational cost and accuracy, enabling the investigation of molecules and reactions that are intractable with more demanding ab initio methods. For researchers, scientists, and drug development professionals, a thorough understanding of MOPAC's capabilities and methodologies is essential for leveraging its full potential. By carefully selecting the appropriate Hamiltonian and applying the correct computational protocols, MOPAC can provide significant insights into molecular structure, reactivity, and properties, thereby accelerating the pace of scientific discovery and innovation.

References

- 1. scm.com [scm.com]

- 2. nova.disfarm.unimi.it [nova.disfarm.unimi.it]

- 3. Absolute Beginners Guide to MOPAC [server.ccl.net]

- 4. molssi.org [molssi.org]

- 5. openmopac.net [openmopac.net]

- 6. openmopac.net [openmopac.net]

- 7. reaction path following [cmschem.skku.edu]

- 8. openmopac.net [openmopac.net]

- 9. openmopac.net [openmopac.net]

- 10. openmopac.net [openmopac.net]

- 11. openmopac.net [openmopac.net]

- 12. openmopac.net [openmopac.net]

- 13. openmopac.net [openmopac.net]

- 14. openmopac.net [openmopac.net]

- 15. researchgate.net [researchgate.net]

- 16. winmostar.com [winmostar.com]

- 17. katakago.sakura.ne.jp [katakago.sakura.ne.jp]

- 18. Tutorial: Modeling of Chemical Reactions [people.chem.ucsb.edu]

- 19. openmopac.net [openmopac.net]

- 20. openmopac.github.io [openmopac.github.io]

- 21. openmopac.net [openmopac.net]

MOPAC: A Technical Guide for Academic Researchers in Drug Development

A Comprehensive Overview of a Freely Available Semi-Empirical Quantum Mechanics Software for Academic Research

For academic researchers in the fields of computational chemistry and drug development, MOPAC (Molecular Orbital Package) stands as a powerful and efficient tool for studying molecular structures, properties, and reactions. Its foundation in semi-empirical quantum mechanics provides a computationally less expensive alternative to ab initio methods, making it ideal for the rapid screening of large libraries of molecules—a crucial step in the early phases of drug discovery. Further enhancing its accessibility, MOPAC is now available as open-source software, eliminating licensing hurdles for academic use.

This technical guide offers an in-depth exploration of MOPAC's core functionalities, an evaluation of the accuracy of its semi-empirical methods, and practical examples of its application within the drug development landscape.

Core Functionalities of MOPAC

MOPAC's computational engine is built upon semi-empirical quantum mechanical methods. These methods solve the Schrödinger equation by incorporating certain approximations and parameters derived from experimental data, a strategy that significantly reduces computational time while often preserving a reasonable degree of accuracy for a wide range of chemical systems.[1]

Key calculations that can be performed with MOPAC include:

-

Geometry Optimization: Determining the lowest-energy three-dimensional arrangement of atoms in a molecule.[2]

-

Heat of Formation Calculation: Estimating the change in enthalpy that occurs when a compound is formed from its constituent elements in their standard states.[3]

-

Transition State Search: Identifying the molecular geometry at the highest point of the energy barrier of a chemical reaction.[4]

-

Vibrational Frequency Analysis: Calculating the vibrational modes of a molecule. This is essential for confirming that an optimized geometry is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency) and for computing thermodynamic properties.

-

Molecular Orbital Analysis: Enabling the visualization and examination of a system's molecular orbitals.

-

Calculation of Molecular Properties: Determining a variety of electronic and thermodynamic properties, such as dipole moments, ionization potentials, and electron affinities.[1]

A Closer Look at MOPAC's Semi-Empirical Methods

MOPAC offers a suite of semi-empirical Hamiltonians, each characterized by its unique set of parameters and corresponding level of accuracy. The most frequently utilized methods are:

-

MNDO (Modified Neglect of Diatomic Overlap)

-

AM1 (Austin Model 1)

-

PM3 (Parametric Method 3)

-

PM6 (Parametric Method 6)

-

PM7 (Parametric Method 7)

Among these, PM6 and PM7 are the most recent and generally provide the highest accuracy. PM7 was specifically developed to offer an improved description of non-covalent interactions, which are of paramount importance in understanding biological systems.

Data Presentation: A Quantitative Look at Method Accuracy

The selection of a semi-empirical method is a critical decision that directly influences the accuracy of the computational results. The tables below present a quantitative comparison of the performance of various methods by summarizing their mean absolute errors (MAEs) for heats of formation.

Table 1: Mean Absolute Error (kcal/mol) for Heats of Formation of Organic Molecules

| Method | MAE (kcal/mol) |

| MNDO | 15.38 |

| AM1 | ~11.2 |

| PM3 | 6.54 |

| PM6 | ~5.0 |

| PM7 | ~4.5 |

Table 2: Mean Absolute Error (kcal/mol) for Heats of Formation of Intermetallic Compounds and Chalcogenides

| Compound Type | MAE (kJ/mol) | MAE (kcal/mol) |

| Intermetallic Compounds | 16.8 | 4.01 |

| Chalcogenides | 14.5 | 3.46 |

It is important to note that the accuracy of these methods can differ based on the specific class of molecules under investigation. It is always advisable to benchmark the chosen method against available experimental data or higher-level theoretical calculations for the system of interest.

Experimental Protocols: Performing Calculations with MOPAC

This section provides detailed methodologies for executing common computational tasks in MOPAC. The standard procedure involves the creation of a text-based input file that defines the molecular geometry, the type of calculation to be performed, and the desired semi-empirical method.

Geometry Optimization of a Small Molecule (e.g., Formaldehyde)

This protocol details the steps to find the most stable structure of formaldehyde (B43269) through geometry optimization.

-

Input File (formaldehyde_opt.mop):

-

Explanation of Keywords:

-

PM7: Specifies the use of the PM7 semi-empirical Hamiltonian.

-

XYZ: Indicates that the molecular geometry is provided in Cartesian coordinates. A 1 following a coordinate signifies that it is to be optimized, while a 0 would indicate that it is to be held fixed.

-

-

Execution: MOPAC is executed from the command line, with the input file provided as an argument:

-

Output Analysis: The primary output file, formaldehyde_opt.out, will contain the final optimized geometry, the calculated heat of formation, and other molecular properties. A more concise summary of the final geometry and energy can be found in the formaldehyde_opt.arc file.

Calculation of Heat of Formation

The heat of formation is a standard result of a geometry optimization calculation and will be clearly reported in the output file.

Transition State Search

This protocol outlines the procedure for locating the transition state of a chemical reaction, using the isomerization of hydrogen cyanide (HCN) to hydrogen isocyanide (HNC) as an example.

-

Input File (hcn_ts.mop):

-

Explanation of Keywords:

-

TS: This keyword initiates a search for a transition state. The initial geometry provided in the input file should be a reasonable estimate of the transition state structure.

-

-

Execution and Analysis: The calculation is run in the same manner as a geometry optimization. The output will contain the geometry of the located transition state and its heat of formation. To confirm that the identified structure is a true transition state, a subsequent frequency calculation (using the FORCETS keyword) must be performed. A valid transition state will exhibit exactly one imaginary frequency.

Visualizing a Signaling Pathway in Drug Development

MOPAC can be an invaluable asset in drug development for investigating the interactions between small molecules and their protein targets. For instance, it can be employed to model the binding of an inhibitor to a kinase within a cancer-associated signaling pathway. The Epidermal Growth Factor Receptor (EGFR) and the downstream Ras-MAPK signaling cascade are crucial pathways that are frequently targeted in cancer therapy.

The following diagram illustrates a simplified EGFR signaling pathway, showing how its activation leads to cell proliferation and how it can be blocked by targeted drugs.

Caption: A simplified diagram of the EGFR signaling pathway leading to cell proliferation and its inhibition by a targeted drug.

A Typical Computational Drug Discovery Workflow Using MOPAC

The diagram below outlines a representative computational workflow that integrates MOPAC for the identification and refinement of potential drug candidates.

Caption: A computational drug discovery workflow incorporating MOPAC for the refinement of hit compounds.

Conclusion

MOPAC continues to be an indispensable tool for academic researchers engaged in drug development and computational chemistry. Its open-source nature, coupled with the ongoing development of more sophisticated semi-empirical methods like PM7, solidifies its position as a go-to software for the rapid computational screening and in-depth analysis of molecular systems. By gaining a thorough understanding of its core functionalities, the relative accuracies of its diverse methods, and its practical applications, researchers can effectively harness the power of MOPAC to accelerate their scientific discoveries.

References

MOPAC2016: A Technical Guide for Computational Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

MOPAC2016 is a powerful and versatile semiempirical quantum mechanics software package that has established itself as a valuable tool in computational chemistry, particularly in the realm of drug discovery and materials science.[1][2] As the successor to MOPAC2012, this iteration introduces significant enhancements, most notably in the handling of large biomolecules and the refinement of transition-state calculations.[3] This guide provides an in-depth technical overview of the core features and capabilities of MOPAC2016, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its key methods, present quantitative performance data, outline detailed experimental protocols for common applications, and visualize critical computational workflows.

Core Features and Capabilities

MOPAC2016 is built upon the Neglect of Diatomic Differential Overlap (NDDO) approximation, a foundation of semiempirical methods that significantly reduces the computational cost compared to ab initio techniques, enabling the study of large molecular systems.[1]

The PM7 Hamiltonian: Accuracy and Performance

The default and most advanced Hamiltonian in MOPAC2016 is the Parametric Method 7 (PM7).[4] It represents a significant improvement over its predecessor, PM6, offering enhanced accuracy for a wide range of chemical systems. PM7 was parameterized using a combination of experimental and high-level ab initio reference data, leading to more reliable predictions of various molecular properties.

A key feature of PM7 is its improved description of non-covalent interactions, which are crucial for understanding biological systems and drug-receptor binding. This is achieved through the inclusion of dispersion and hydrogen-bonding correction terms. Specifically, PM7 employs a "D2" type correction for elements such as H, C, N, and O, while for other elements, a core-core Gaussian attractive term is used to model dispersion.

Data Presentation: PM7 Accuracy

The accuracy of a computational method is paramount for its application in research. The following tables summarize the average unsigned errors (AUE) of the PM7 method for various properties, providing a quantitative measure of its performance.

| Property | Average Unsigned Error (AUE) | Number of Data Points |

| Heats of Formation (kcal/mol) | ||

| All elements (all data) | 8.52 | 3145 |

| Organic compounds (H, C, N, O) | 4.47 | 231 |

| Bond Lengths (Å) | ||

| All elements (all data) | 0.084 | 2561 |

| Organic compounds (H, C, N, O) | 0.019 | 109 |

| Dipole Moments (Debye) | 0.81 | 302 |

| Ionization Potentials (eV) | 0.55 | 380 |

| Polarizabilities (ų) | 0.185 | 76 |

Table 1: Average Unsigned Errors for Various Properties Calculated with the PM7 Method.

| System Type | Property | PM7 AUE | PM6-D3H4 AUE |

| Organic Solids | ΔHf (kcal/mol) | 6.3 | 11.4 |

| All Solids | ΔHf (kcal/mol) | 15.1 | 91.8 |

| Proteins | Interaction Energies (kcal/mol) | 2.91 | 1.72 |

Table 2: Comparison of Average Unsigned Errors for PM7 and PM6-D3H4 in Solids and Proteins.

MOZYME for Large Systems

For researchers working with large biological systems such as proteins and enzymes, the MOZYME algorithm is a cornerstone feature of MOPAC2016. MOZYME is a linear-scaling technique that utilizes localized molecular orbitals (LMOs) to solve the self-consistent field (SCF) equations. This approach dramatically reduces the computational time required for calculations on large molecules, making it feasible to study systems containing thousands of atoms. The computation time with MOZYME scales approximately linearly with the size of the system, a significant advantage over traditional methods that scale with the third power of the number of atoms.

Data Presentation: MOZYME Performance

The efficiency of the MOZYME algorithm is demonstrated by the following data, which compares the computational resources required for a single SCF calculation using both conventional MOPAC and MOZYME.

| Number of Atoms | MOZYME Time (minutes) | MOPAC Time (minutes) | MOZYME Memory (MB) | MOPAC Memory (MB) | Time Ratio (MOPAC/MOZYME) |

| 200 | ~0.1 | ~0.5 | ~20 | ~50 | 5 |

| 500 | ~0.5 | ~10 | ~50 | ~200 | 20 |

| 1000 | ~2 | ~120 | ~100 | ~1000 | 60 |

| 2000 | ~10 | - | ~200 | - | - |

| 5000 | ~60 | - | ~500 | - | - |

Table 3: Comparison of computer resources required for a single SCF calculation.Note: MOPAC times for larger systems are not provided as they become computationally prohibitive.

Solid-State Capabilities

MOPAC2016 is equipped to model crystalline solids, a feature of significant interest in materials science and for studying solid-state properties of drug candidates. The software can calculate the heat of formation, geometry, and electronic band structure of 1-D, 2-D, and 3-D periodic systems. This is achieved by defining a unit cell and applying periodic boundary conditions. The maintenance records indicate continuous improvements and bug fixes for solid-state calculations, including the ability to handle large unit cells with up to 7000 atoms.

Experimental Protocols

This section provides detailed methodologies for performing common computational experiments in MOPAC2016 relevant to drug discovery.

Protocol 1: Geometry Optimization of a Small Molecule

Objective: To find the minimum energy conformation of a small molecule, which is a prerequisite for most other calculations.

Methodology:

-

Input File Creation: Prepare a MOPAC input file (e.g., molecule.mop). The first line contains keywords specifying the calculation type and method. For a standard geometry optimization with PM7, the keyword line would be PM7 EF PRECISE.

-

PM7: Specifies the use of the PM7 Hamiltonian.

-

EF: (Eigenvector Following) is the default and recommended geometry optimizer.

-

PRECISE: Requests a more stringent convergence criterion for the optimization.

-

-

Geometry Specification: Following the keyword line, define the molecular geometry. This can be done using Cartesian coordinates or internal coordinates (Z-matrix).

-

Execution: Run the MOPAC2016 executable with the input file as an argument (e.g., MOPAC2016.exe molecule.mop).

-

Output Analysis: The primary output file (molecule.out) will contain detailed information about the optimization process, including the final optimized geometry and the calculated heat of formation. An archive file (molecule.arc) will provide a summary of the results, including the final geometry in a concise format.

Protocol 2: Calculation of Protein-Ligand Interaction Energy

Objective: To calculate the binding energy between a ligand and a protein, a key metric in evaluating potential drug candidates.

Methodology:

-

System Preparation: Start with a PDB file of the protein-ligand complex. Use a molecular modeling program to add hydrogen atoms and perform initial structural refinements if necessary.

-

Geometry Optimization of the Complex:

-

Create a MOPAC input file for the entire complex.

-

Use the MOZYME keyword for efficient calculation on the large protein system.

-

Include EPS=78.4 to simulate the effect of a water solvent using the COSMO model.

-

The keyword line would look like: PM7 MOZYME EPS=78.4.

-

Run the geometry optimization to obtain the heat of formation of the complex, ΔHf(complex).

-

-

Geometry Optimization of the Separated Components:

-

Modify the optimized complex geometry by translating the ligand to a large distance (e.g., 100 Å) from the protein, effectively creating a system of non-interacting molecules.

-

Run a single-point calculation (or a geometry optimization if conformational changes upon separation are expected) on this separated system with the same keywords to obtain the heat of formation of the separated components, ΔHf(separate).

-

-

Interaction Energy Calculation: The interaction energy is calculated as the difference between the heats of formation: Interaction Energy = ΔHf(complex) - ΔHf(separate).

Protocol 3: Transition State Search for a Chemical Reaction

Objective: To locate the transition state of a chemical reaction, which is crucial for understanding reaction mechanisms and activation energies, for instance, in studying drug metabolism.

Methodology:

-

Reactant and Product Optimization: First, perform geometry optimizations for the reactant and product structures separately using Protocol 1.

-

Initial Path Generation (Optional but Recommended): Use a method like a linear synchronous transit (LST) or a potential energy surface scan to generate an initial guess for the transition state structure.

-

Transition State Search Input:

-

Create an input file with the initial guess of the transition state geometry.

-

Use the TS keyword to initiate a transition state search. The Eigenvector Following (EF) method is also used here.

-

The keyword line would be: PM7 TS EF.

-

-

Execution and Verification:

-

Run the MOPAC calculation.

-

After the calculation converges, it is essential to verify that the located stationary point is indeed a transition state. This is done by performing a force calculation (FORCE keyword) and checking for the presence of exactly one imaginary frequency in the vibrational analysis.

-

Visualization of Computational Workflows

The following diagrams, generated using the DOT language, illustrate key computational workflows in MOPAC2016.

Caption: Geometry optimization workflow in MOPAC2016.

References

An In-depth Technical Guide to MOPAC Input and Output Files for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the input and output files used in the semi-empirical quantum mechanics software package, MOPAC (Molecular Orbital PACkage). Designed for researchers, scientists, and professionals in the field of drug development, this document details the fundamental structure of MOPAC calculations, from constructing input files with precise keyword control to interpreting the wealth of quantitative data generated in the output. This guide emphasizes practical application, with a focus on methodologies relevant to computational drug design, including geometry optimization, vibrational frequency analysis, and the calculation of molecular properties critical for understanding protein-ligand interactions. Detailed experimental protocols and structured data tables are provided to facilitate straightforward implementation and comparison of results. Visual diagrams of workflows and logical processes are included to enhance understanding of the computational procedures.

Introduction to MOPAC in Drug Development

MOPAC is a powerful computational tool that utilizes semi-empirical quantum mechanical methods to study the electronic structure and properties of molecular systems.[1] Its balance of computational speed and reasonable accuracy makes it particularly well-suited for the initial screening and analysis of large numbers of molecules, a common requirement in the early stages of drug discovery.[2] Researchers can leverage MOPAC to predict a variety of molecular properties, including optimized geometries, heats of formation, electrostatic potentials, and vibrational frequencies, all of which are crucial for understanding molecular recognition and binding affinity at the active sites of biological targets.[3][4]

The MOPAC Input File: A Blueprint for Calculation

A MOPAC calculation is initiated through a plain text input file, typically with a .mop extension.[5] This file contains the essential information for the calculation: the computational method and tasks to be performed (defined by keywords), a description of the calculation, and the molecular geometry.

The general structure of a MOPAC input file is as follows:

Keywords: Directing the Calculation

Keywords on the first line of the input file dictate the specifics of the MOPAC calculation. These keywords control everything from the choice of the semi-empirical Hamiltonian to the type of calculation to be performed and the level of detail in the output. For drug development applications, a careful selection of keywords is paramount for obtaining meaningful results.

| Keyword Category | Keyword | Description and Syntax | Relevance in Drug Development |

| Hamiltonian | AM1, PM3, PM6, PM7 | Selects the semi-empirical Hamiltonian. PM7 is the most recent and generally recommended method. | The choice of Hamiltonian affects the accuracy of calculated properties such as heat of formation and interaction energies. |

| Calculation Type | 1SCF | Performs a single SCF calculation on the input geometry without optimization. | Useful for quickly obtaining electronic properties of a fixed conformation. |

| EF | Employs the Eigenvector Following algorithm for geometry optimization to find a stationary point. | Essential for finding the stable conformation of a ligand or a protein-ligand complex. | |

| FORCE | Calculates the vibrational frequencies and thermodynamic properties at a stationary point. | Used to confirm a true energy minimum (no imaginary frequencies) and to calculate zero-point energy and entropy. | |

| CHARGE=n | Specifies the total charge of the molecular system (e.g., CHARGE=1 for a cation). | Crucial for accurately modeling charged species, such as protonated or deprotonated residues in a protein active site. | |

| Output Control | BONDS | Prints the bond order matrix to the output file. | Provides insight into the nature of chemical bonds within a molecule. |

| MULLIK | Requests a Mulliken population analysis to be performed. | Calculates partial atomic charges, which are important for understanding electrostatic interactions in docking. | |

| VECTORS | Prints the molecular orbital coefficients (eigenvectors) to the output file. | Allows for the analysis of molecular orbitals, such as the HOMO and LUMO. | |

| AUX | Generates an auxiliary output file (.aux) containing detailed information for other programs. | Useful for interfacing with visualization software. | |

| Solvation | EPS=n.nn | Implements the Conductor-like Screening Model (COSMO) for solvation with a given dielectric constant n.nn. EPS=78.4 simulates water. | Essential for modeling systems in a biological environment, as it accounts for the influence of the solvent on molecular properties. |

| Large Molecules | MOZYME | Invokes a linear-scaling algorithm for geometry optimizations of large molecules like proteins. | Enables the study of entire protein-ligand complexes that would be computationally prohibitive with standard methods. |

Molecular Geometry: Defining the System

The molecular geometry can be specified in two primary formats: Cartesian coordinates or a Z-matrix (internal coordinates). While Cartesian coordinates are straightforward, the Z-matrix format can be more intuitive for chemists as it defines atomic positions in terms of bond lengths, bond angles, and dihedral angles. For large systems like proteins, Cartesian coordinates are almost always used.

In this example, the first hydrogen is defined by its bond length to the oxygen (atom 1). The second hydrogen is defined by its bond length to the oxygen (atom 1) and the H-O-H bond angle involving atoms 2, 1, and the current atom.

The MOPAC Output Files: Deciphering the Results

Upon successful completion of a calculation, MOPAC generates several output files. The most important of these are the .out and .arc files. The .out file contains a detailed summary of the calculation, while the .arc file provides a concise summary of the final results, including the optimized geometry.

The .out File: A Detailed Record

The .out file is a comprehensive text file that logs the entire calculation process. For researchers, specific sections of this file are of particular interest for extracting quantitative data.

| Data Point | Location in .out File | Interpretation and Significance in Drug Development |

| Final Heat of Formation | Search for "FINAL HEAT OF FORMATION" | A primary energetic value calculated by MOPAC. Lower values indicate greater stability. Can be used to compare the relative stabilities of different conformations or isomers. |

| Total Energy | Often found near the Final Heat of Formation | The total electronic energy of the system. |

| Ionization Potential | Typically listed after the final energy | The energy required to remove an electron from the molecule. Relevant for understanding redox properties. |

| Molecular Orbital Energies | Search for "EIGENVALUES". The HOMO and LUMO are often explicitly labeled. | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for assessing a molecule's reactivity and electronic excitation properties. |

| Mulliken Atomic Charges | Search for "MULLIKEN POPULATION ANALYSIS" | Provides partial charges on each atom, which are essential for understanding electrostatic interactions, a key component of ligand binding. |

| Bond Orders | Search for "BOND ORDERS" | Indicates the strength and nature of the chemical bonds within the molecule. |

| Vibrational Frequencies | In the output of a FORCE calculation, search for "VIBRATIONAL FREQUENCIES" | A set of frequencies corresponding to the normal modes of vibration. The absence of imaginary frequencies confirms a true energy minimum. |

| Zero-Point Energy | Found in the thermodynamic summary of a FORCE calculation | The vibrational energy of the molecule at 0 Kelvin. Important for accurate energy comparisons. |

| Enthalpy and Entropy | Also in the thermodynamic summary of a FORCE calculation | Thermodynamic quantities that can be used to calculate free energies of binding. |

The .arc File: A Concise Summary

The archive file (.arc) provides a summary of the calculation in a more condensed format. It includes the final heat of formation, the optimized geometry in Cartesian coordinates, and a summary of the keywords used. This file is particularly useful for quickly extracting the final structure for visualization or for use in subsequent calculations.

Experimental Protocols

The following protocols provide step-by-step methodologies for common MOPAC calculations relevant to drug development.

Protocol 1: Geometry Optimization of a Small Molecule Ligand

-

Prepare the Input Structure: Using a molecular modeling program (e.g., Avogadro, ChemDraw), build the initial 3D structure of the small molecule ligand. Save the structure as a PDB or MOL file.

-

Convert to MOPAC Input: Use a tool like Open Babel to convert the PDB or MOL file to a MOPAC input file (.mop).

-

Edit the Input File:

-

Open the .mop file in a text editor.

-

On the first line, add the following keywords: PM7 EF PRECISE CHARGE=0. PM7 selects the Hamiltonian, EF requests a geometry optimization, PRECISE tightens the convergence criteria, and CHARGE=0 specifies a neutral molecule.

-

On the second and third lines, add descriptive titles for your calculation.

-

-

Run MOPAC: Execute the MOPAC calculation from the command line: mopac your_ligand.mop

-

Analyze the Output:

-

Open the your_ligand.out file and search for "FINAL HEAT OF FORMATION" to obtain the final energy.

-

Check for the successful completion of the optimization by looking for a message indicating that the gradient norm is below the threshold.

-

Visualize the optimized geometry from the your_ligand.arc file using a molecular viewer to ensure it is chemically reasonable.

-

Protocol 2: Vibrational Frequency Calculation

-

Optimized Geometry: Start with the optimized geometry from Protocol 1 (the .arc file can be used as input for a new calculation).

-

Create the Input File:

-

Create a new MOPAC input file.

-

Use the optimized Cartesian coordinates from the .arc file for the geometry.

-

On the first line, add the keywords: PM7 FORCE.

-

-

Run MOPAC: Execute the calculation: mopac your_ligand_freq.mop

-

Analyze the Output:

-

Open the your_ligand_freq.out file and navigate to the "VIBRATIONAL FREQUENCIES" section.

-

Examine the list of frequencies. The absence of any negative (imaginary) frequencies confirms that the optimized structure is a true energy minimum.

-

Note the zero-point energy and other thermodynamic data for further analysis.

-

Protocol 3: Protein-Ligand Interaction Energy Calculation

This protocol provides a simplified approach to estimate the interaction energy. More rigorous methods like free energy perturbation are computationally more demanding.

-

Prepare the Complex:

-

Start with a PDB structure of the protein-ligand complex.

-

Use a molecular modeling program to add hydrogen atoms and perform initial cleanup of the structure.

-

Create three separate PDB files: one for the complex, one for the protein alone, and one for the ligand alone (all in the same orientation as in the complex).

-

-

Convert to MOPAC Input: Convert each of the three PDB files into MOPAC input files (complex.mop, protein.mop, ligand.mop).

-

Set up the MOPAC Calculations:

-

For each of the three .mop files, add the keywords PM7 1SCF to the first line. This will perform a single-point energy calculation without geometry optimization. For a more refined calculation, a geometry optimization (EF) could be performed, potentially with constraints on the protein backbone.

-

For larger systems, the MOZYME keyword may be necessary.

-

-

Run MOPAC: Execute MOPAC for all three input files.

-

Calculate the Interaction Energy:

-

From the .out file of each calculation, extract the "FINAL HEAT OF FORMATION".

-

The interaction energy can be estimated as: Interaction Energy = Heat of Formation (Complex) - [Heat of Formation (Protein) + Heat of Formation (Ligand)]

-

A more negative interaction energy suggests a more favorable binding.

-

Visualization of MOPAC Results

While MOPAC itself is a command-line program, its output can be readily visualized using various graphical user interfaces (GUIs) and molecular viewers.

| Task | MOPAC Output File(s) | Recommended Software | Procedure |

| Visualizing Optimized Geometry | .arc, .out | Avogadro, PyMOL, VMD, Jmol | Open the .arc file directly or extract the final Cartesian coordinates from the .out file. |

| Visualizing Molecular Orbitals | .out (with VECTORS) | Jmol, Gabedit | These programs can parse the MOPAC output file to display the HOMO, LUMO, and other molecular orbitals. |

| Visualizing Vibrational Modes | .out (from FORCE calculation) | Avogadro, Jmol, Molden | These tools can animate the atomic motions corresponding to each vibrational frequency. |

| Mapping Electrostatic Potential | Requires specific keywords like ESP or generation of a cube file | PyMOL, VMD, UCSF Chimera | Generate an electrostatic potential surface and color it according to the potential to identify electron-rich and electron-poor regions. |

Diagrams of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and decision-making processes in MOPAC calculations.

Caption: A general workflow for a MOPAC calculation.

Caption: Decision process for geometry optimization in MOPAC.

Conclusion

MOPAC remains a valuable tool in the computational chemist's arsenal, particularly in the context of drug discovery where rapid assessment of molecular properties is essential. A thorough understanding of its input file structure, the judicious selection of keywords, and the ability to interpret the resulting output files are critical for leveraging its full potential. This guide has provided a detailed framework for these core competencies, offering researchers and scientists the knowledge to effectively employ MOPAC in their drug development endeavors. By following the outlined protocols and utilizing the provided data summaries, users can confidently perform and analyze MOPAC calculations to gain valuable insights into molecular structure, stability, and interactions.

References

MOPAC Hamiltonians: A Technical Guide for Drug Development Professionals

An In-depth Guide to the Core of Semi-Empirical Quantum Mechanical Modeling

For researchers and scientists in drug development, computational tools that can rapidly and reliably predict molecular properties are indispensable. The MOPAC (Molecular Orbital PACkage) software, with its suite of semi-empirical Hamiltonians, represents a critical tier in the computational chemistry toolkit, bridging the gap between rapid but simplistic molecular mechanics and highly accurate but computationally expensive ab initio methods. This guide provides a technical overview of the core MOPAC Hamiltonians, their theoretical evolution, quantitative performance, and practical application in a drug discovery context.

The Foundation: Semi-Empirical Quantum Chemistry

Semi-empirical quantum chemistry methods are derived from the foundational Hartree-Fock theory but introduce approximations and parameters from experimental data to dramatically increase computational speed.[1] Their primary advantage lies in their ability to handle large molecular systems, making them ideal for high-throughput screening and the analysis of drug-like molecules.

These methods operate by focusing only on valence electrons and, most importantly, by employing the Neglect of Diatomic Differential Overlap (NDDO) approximation.[2][3] The NDDO framework systematically neglects many of the computationally demanding two-electron integrals that arise in ab initio calculations.[3] To compensate for the errors introduced by these approximations, the methods are "parameterized"—key parameters within the Hamiltonian are adjusted to reproduce experimental data, such as heats of formation, dipole moments, and molecular geometries.[1] The specific set of approximations and the parameterization strategy define each unique Hamiltonian.

The Evolution of Core MOPAC Hamiltonians

The primary Hamiltonians used in MOPAC have evolved over several decades, with each new iteration aiming to correct the deficiencies of its predecessors. This development has led to a significant increase in accuracy and applicability.

MNDO (Modified Neglect of Diatomic Overlap)

Developed by Michael Dewar and Walter Thiel in 1977, MNDO was the first robust method based on the NDDO approximation. It provided substantially improved results over its own predecessors (like MINDO/3). However, a significant flaw of MNDO is its poor description of hydrogen bonds, often treating them as purely repulsive interactions, and a general lack of reliability in predicting heats of formation.

AM1 (Austin Model 1)

Introduced in 1985 by Dewar's group, AM1 was a direct improvement on MNDO. Its key innovation was the modification of the core-core repulsion function. By adding Gaussian functions to this term, AM1 corrected the excessive intermolecular repulsion of MNDO, allowing it to model hydrogen bonds for the first time in this family of methods. Despite this advance, AM1 is known to have deficiencies, such as systematically overestimating the basicities of molecules.

PM3 (Parametric Model 3)

In 1989, James Stewart introduced PM3 as a re-parameterization of AM1. While the underlying formalism is nearly identical to AM1, the parameterization philosophy was different. AM1's parameters were derived from a smaller set of atomic data, whereas PM3 was parameterized by fitting to a much larger set of experimental molecular data (around 800 data points). This generally leads to slightly better predictions of thermochemical properties compared to AM1, though non-bonded interactions in PM3 can be overly repulsive.

PM6 (Parametric Model 6)

A major leap forward came in 2007 with Stewart's development of PM6. This method introduced several key enhancements:

-

Expanded Parameterization Data: PM6 was parameterized against a vast dataset of over 9,000 compounds, including both experimental and high-level ab initio data.

-

Inclusion of d-orbitals: Unlike its predecessors which used a minimal basis set of only s- and p-orbitals, PM6 includes d-orbitals for many heavier elements, greatly improving its performance for organometallics and hypervalent compounds.

-

Improved Core-Core Repulsion: PM6 uses a more physically sound, pairwise-specific core-core correction term rather than the element-specific functions of AM1 and PM3.

These changes make PM6 significantly more accurate and broadly applicable across the periodic table than earlier methods.

PM7 (Parametric Model 7)

Released in 2012, PM7 is the current state-of-the-art general-purpose Hamiltonian in MOPAC. It is largely a re-parameterization of PM6 but with specific, crucial improvements aimed at describing non-covalent interactions. PM7 incorporates explicit corrections for dispersion forces and hydrogen bonding. This makes PM7 particularly well-suited for biochemical systems and drug-receptor interactions, where these weak interactions are dominant. The performance of PM7 for hydrogen-bonded systems is notably superior to that of PM6 and offers a good balance of geometry and energy prediction.

Data Presentation: Hamiltonian Comparison

The evolution of these methods has resulted in a clear trend of increasing accuracy and applicability. The tables below summarize their qualitative features and quantitative performance based on benchmark studies.

Table 1: Qualitative Comparison of MOPAC Hamiltonians

| Hamiltonian | Year | Key Improvement / Feature | Common Limitations |

| MNDO | 1977 | First robust NDDO-based method. | Fails to describe hydrogen bonds; generally poor heats of formation. |

| AM1 | 1985 | Modified core-core repulsion; can model H-bonds. | Systematic errors in basicity; some geometric inaccuracies (e.g., water dimer). |

| PM3 | 1989 | Re-parameterized AM1 using a larger molecular dataset. | Generally better thermochemistry than AM1, but can be overly repulsive. |

| PM6 | 2007 | Vastly larger parameterization set (~9000 compounds); includes d-orbitals. | Significantly more accurate and broadly applicable than predecessors. |

| PM7 | 2012 | Re-parameterized PM6 with explicit corrections for dispersion and H-bonds. | Most accurate general-purpose method, especially for non-covalent interactions. |

Table 2: Quantitative Performance (Mean Absolute Error) of MOPAC Hamiltonians

Errors are representative and can vary depending on the specific molecular dataset.

| Property | MNDO | AM1 | PM3 | PM6 | PM7 | Units |

| Heat of Formation | ~14.0 | ~10.0 | ~8.0 | ~5.0 | ~4.5 | kcal/mol |

| Bond Lengths | ~0.030 | ~0.027 | ~0.020 | ~0.025 | ~0.024 | Ångströms (Å) |

| Bond Angles | ~5.0 | ~4.0 | ~4.0 | ~3.5 | ~3.3 | Degrees (°) |

| Dipole Moments | ~0.40 | ~0.35 | ~0.38 | ~0.35 | ~0.34 | Debye (D) |

Data synthesized from multiple benchmark studies. The dramatic improvement of PM6 and PM7 over the older Hamiltonians is a consistent finding in comparative analyses.

Visualization of Core Concepts

Diagrams are essential for visualizing the relationships and workflows associated with MOPAC Hamiltonians.

Experimental Protocols: A Computational Guide

Using MOPAC involves a straightforward computational workflow. The process is executed via a command-line interface, where an input file dictates the calculation to be performed.

Step 1: Input File Creation

A MOPAC input file (typically with a .mop extension) is a plain text file with a specific structure:

-

Line 1 (Keyword Line): Specifies the Hamiltonian and the type of calculation. Keywords are separated by spaces.

-

PM7: Selects the PM7 Hamiltonian.

-

EF: Requests a geometry optimization using the Eigenvector Following routine.

-

BONDS: Prints the final bond orders.

-

CHARGE=n: Specifies the net charge of the molecule (e.g., CHARGE=1 for a cation).